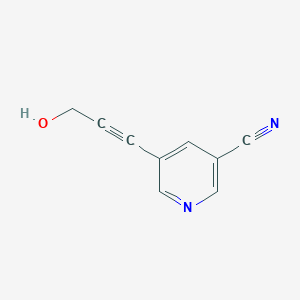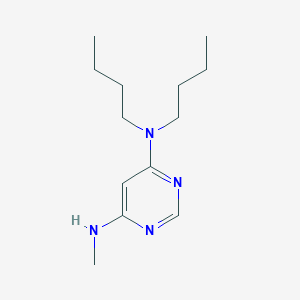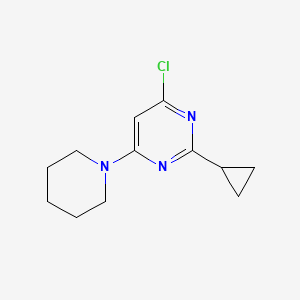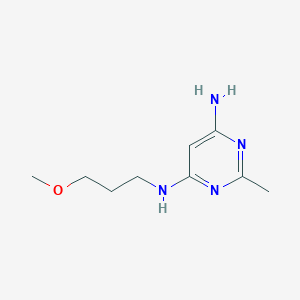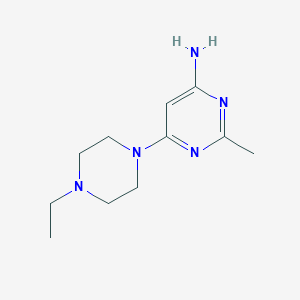![molecular formula C11H20N4O B1493129 6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane CAS No. 2097956-08-4](/img/structure/B1493129.png)
6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane
Descripción general
Descripción
6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane, also known as 6-Azido-8-methoxy-6-azaspiro[3.4]octane, is a synthetic compound with potential applications in biochemistry and physiology. It is a member of a class of compounds known as azaspiroketones, which have been studied for their ability to act as ligands in chemical and biological systems. This compound has been studied for its potential use in drug design, as well as its potential to act as a photosensitizer in light-activated drug delivery.
Aplicaciones Científicas De Investigación
Corrosion Inhibition : Spirocyclopropane derivatives, such as 6-azaspiro[3.4]octane compounds, have been investigated for their potential in protecting mild steel from corrosion in acidic solutions. Research by Chafiq et al. (2020) demonstrated that certain spiro derivatives effectively inhibit corrosion through both physical and chemical adsorption processes, guided by the presence of π-electrons in aromatic rings and lone-pair electrons in methoxy groups (Chafiq et al., 2020).
Synthetic Applications : The efficient synthesis of multifunctional triazole-containing spiro dilactones, which can include structures similar to 6-azaspiro[3.4]octane, has been explored. Ghochikyan et al. (2016) described methods for producing these compounds from bromomethyl and azidomethyl groups, indicating potential for diverse synthetic applications (Ghochikyan et al., 2016).
Heterocyclic Compound Synthesis : Kayukova et al. (1998) studied derivatives of 6-azaspiro[3.4]octane for the synthesis of heterocyclic compounds like dihydrofurans and tetrahydrochromenes. These compounds have applications in various chemical syntheses, indicating the utility of 6-azaspiro[3.4]octane derivatives in creating complex organic structures (Kayukova et al., 1998).
Stereochemistry in Synthesis : Toshima et al. (1998) investigated the synthesis of spiroacetal enol ethers, including those related to 6-azaspiro[3.4]octane, focusing on stereochemical control. Such studies are crucial for developing methodologies to create compounds with desired stereochemical configurations for various applications (Toshima et al., 1998).
Pharmacological Applications : While it is requested to exclude drug use and dosage information, it's worth noting that some derivatives of 6-azaspiro[3.4]octane, such as BMY 7378, have been studied for their pharmacological properties, specifically as antagonists of certain receptor subtypes (Goetz et al., 1995).
Propiedades
IUPAC Name |
6-(2-azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-16-8-10-7-15(6-5-13-14-12)9-11(10)3-2-4-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSGMJBCQMLFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1493046.png)


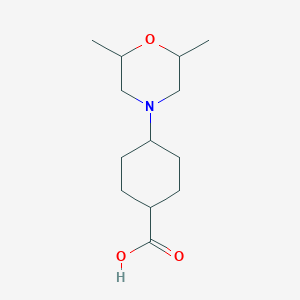


![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)
